molecular formula C22H23N5O3S B2430369 Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone CAS No. 869344-35-4

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone

Cat. No.: B2430369
CAS No.: 869344-35-4
M. Wt: 437.52
InChI Key: SDQMYVASMQQLCC-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Biological Activity

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiazolo[3,2-b][1,2,4]triazole moiety, which are known for their biological significance. The molecular formula is C21H20N5O3SC_{21}H_{20}N_{5}O_{3}S, with a molecular weight of 441.5 g/mol. The structural complexity allows for multiple interactions with biological targets.

PropertyValue
Molecular FormulaC21H20N5O3S
Molecular Weight441.5 g/mol
CAS Number869344-34-3

Antimicrobial Activity

Research indicates that derivatives of furan and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial effects.

Anticancer Potential

The thiazolo[3,2-b][1,2,4]triazole scaffold has been linked to anticancer activity in various studies. Compounds containing this motif have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but shows promise based on structural analogs.

Neuropharmacological Effects

The piperazine moiety present in the compound is associated with neuropharmacological activities. Studies involving similar piperazine derivatives have reported antidepressant and anxiolytic effects through mechanisms involving monoamine oxidase (MAO) inhibition . This suggests that this compound could also exhibit such properties.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted on various furan derivatives showed that certain compounds exhibited an inhibition zone greater than 30 mm against Helicobacter pylori strains when tested at concentrations of 100 µg/disc . This indicates a potential for developing new antibiotics based on the structure of this compound.
  • Anticancer Evaluation :
    • In vitro assays have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives can significantly reduce the viability of cancer cells in a dose-dependent manner . Further research is needed to explore the specific anticancer mechanisms of this compound.
  • Neuropharmacological Assessment :
    • Preliminary studies suggest that compounds with similar piperazine structures have shown significant results in behavioral tests for anxiety and depression . The potential application of Furan derivatives in treating neuropsychiatric disorders warrants further investigation.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14-5-3-6-16(13-14)18(19-21(29)27-22(31-19)23-15(2)24-27)25-8-10-26(11-9-25)20(28)17-7-4-12-30-17/h3-7,12-13,18,29H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMYVASMQQLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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